N-(2-(2-(trifluoromethyl)benzamido)phenyl)picolinamide
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Overview
Description
N-(2-(2-(trifluoromethyl)benzamido)phenyl)picolinamide is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules
Mechanism of Action
Target of Action
N-(2-(2-(trifluoromethyl)benzamido)phenyl)picolinamide, structurally related to UK-2A and antimycin-A, binds into the Qi-site in the bc1 complex . The bc1 complex is a crucial component of the electron transport chain in mitochondria and bacteria, playing a vital role in cellular respiration .
Mode of Action
It is known that the compound forms hydrogen bonds with hie201 and ash228 in the bc1 complex . This interaction likely disrupts the normal function of the bc1 complex, affecting the electron transport chain and, consequently, cellular respiration .
Biochemical Pathways
The disruption of the bc1 complex by this compound affects the electron transport chain, a key biochemical pathway in cellular respiration . This disruption can lead to a decrease in ATP production, affecting various downstream cellular processes that rely on ATP for energy .
Pharmacokinetics
The presence of the trifluoromethyl group in the compound may enhance its metabolic stability, potentially affecting its bioavailability .
Result of Action
The primary result of this compound’s action is the disruption of the bc1 complex and, consequently, the electron transport chain . This disruption can lead to a decrease in ATP production, affecting various cellular processes that rely on ATP for energy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the protonation state of the compound, potentially influencing its interaction with the bc1 complex
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(trifluoromethyl)benzamido)phenyl)picolinamide typically involves the reaction of 2-(trifluoromethyl)benzoyl chloride with 2-aminophenylpicolinamide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(trifluoromethyl)benzamido)phenyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(2-(2-(trifluoromethyl)benzamido)phenyl)picolinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(trifluoromethyl)benzamido)phenylacetamide
- N-(2-(trifluoromethyl)benzamido)phenylthiourea
- N-(2-(trifluoromethyl)benzamido)phenylurea
Uniqueness
N-(2-(2-(trifluoromethyl)benzamido)phenyl)picolinamide is unique due to the presence of both the trifluoromethyl group and the picolinamide moiety. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific binding interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-[[2-(trifluoromethyl)benzoyl]amino]phenyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O2/c21-20(22,23)14-8-2-1-7-13(14)18(27)25-15-9-3-4-10-16(15)26-19(28)17-11-5-6-12-24-17/h1-12H,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGKNIHWCYRTKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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